



Application Notes and Protocols for Multiplexed Branched Proximity Hybridization Assay

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the multiplexing capabilities of the Branched Proximity Hybridization Assay (bPHA), a powerful tool for the quantitative analysis of protein-protein interactions at the nanoscale. Detailed protocols and data presentation guidelines are included to facilitate the implementation of this technology in your research and development workflows.

Introduction to Branched Proximity Hybridization Assay (bPHA)

The branched proximity hybridization assay (bPHA) is a high-throughput method for the detection and quantification of protein-protein proximity in single cells. The core principle of **bPHA** involves the conversion of protein proximity into a detectable nucleic acid signature.[1][2] [3] This is achieved by using pairs of antibodies or other binding agents (e.g., aptamers, nanobodies) that are conjugated to specific oligonucleotides. When these probes bind to two proteins in close proximity, the attached oligonucleotides are brought near each other. These proximal oligonucleotides then serve as a template for a cascade of hybridization events, leading to the formation of a branched DNA (bDNA) amplification structure.[1][3] This amplification is linear and can result in up to a 400-fold increase in the signal, providing a broad dynamic range for quantitative measurements.[3] The final amplified signal is typically detected and quantified using a flow cytometer, which allows for high-throughput analysis at the singlecell level.[1][2][3]



A key advantage of **bPHA** is its multiplexing capability, which allows for the simultaneous analysis of multiple protein-protein interactions within the same sample. This is achieved by using distinct oligonucleotide pairs for each protein interaction of interest, which are then detected using different fluorescent labels.

Key Features and Advantages of Multiplexed bPHA:

- High-Throughput Analysis: Flow cytometry-based readout enables the rapid analysis of thousands to millions of cells per sample.[1][2][3]
- Single-Cell Resolution: Provides quantitative data on protein-protein interactions on a cellby-cell basis, revealing cellular heterogeneity.[1][2][3]
- Quantitative Measurement: The linear signal amplification of the bDNA technology allows for the precise quantification of protein proximity over a wide dynamic range.[3]
- Multiplexing Capability: Enables the simultaneous detection of multiple protein-protein interactions, providing a more comprehensive understanding of cellular signaling networks.
- High Specificity: The requirement for dual recognition of proximal targets minimizes falsepositive signals.
- Versatility: Can be adapted to study a wide range of protein interactions, including receptor dimerization, signaling complex formation, and pathway crosstalk.

Applications of Multiplexed bPHA

Multiplexed **bPHA** is a versatile tool with broad applications in basic research, drug discovery, and clinical diagnostics. Some key application areas include:

- Immune Cell Profiling: Simultaneous analysis of multiple signaling complexes in different immune cell subsets to understand immune responses in health and disease.
- Cancer Biology: Interrogation of signaling pathway dysregulation in cancer cells, including the analysis of immune checkpoint molecule interactions and receptor tyrosine kinase dimerization.



- Drug Development: High-throughput screening of compounds that modulate specific proteinprotein interactions and for monitoring the on-target and off-target effects of therapeutics.
- Signaling Pathway Analysis: Dissecting the complexity of signaling networks by simultaneously measuring multiple protein interactions within a pathway or across different pathways to study crosstalk.

Data Presentation

A crucial aspect of multiplexed **bPHA** is the clear and concise presentation of quantitative data. The following table provides a template for summarizing results from a hypothetical multiplex experiment analyzing the proximity of three different protein pairs (A-B, C-D, and E-F) in two different cell populations under treated and untreated conditions. Data is presented as the percentage of positive cells and the median fluorescence intensity (MFI) for each interaction.

Cell Population	Treatment	Protein Pair	% Positive Cells	Median Fluorescence Intensity (MFI)
Population 1	Untreated	A-B	15.2%	5,432
C-D	5.8%	1,250		
E-F	32.7%	12,876	_	
Treated	A-B	45.9%	18,765	
C-D	6.1%	1,310		_
E-F	12.3%	4,567	_	
Population 2	Untreated	A-B	8.1%	2,145
C-D	25.4%	9,876		
E-F	10.5%	3,456	_	
Treated	A-B	9.2%	2,310	
C-D	55.8%	25,432		_
E-F	11.1%	3,510	_	



Experimental Protocols

This section provides a detailed protocol for performing a multiplexed branched proximity hybridization assay. The protocol is based on established methods and can be adapted for specific applications.

Materials and Reagents

- Cells of interest
- Antibodies or other affinity probes: Conjugated with unique oligonucleotides for each protein target.
- Branched DNA amplification kit: (e.g., PrimeFlow RNA Assay Kit, Thermo Fisher Scientific)
- · Hybridization Buffers
- Wash Buffers
- Fixation and Permeabilization Buffers
- Flow Cytometer

Detailed Experimental Protocol

- 1. Cell Preparation and Stimulation:
- Harvest cells and adjust to the desired concentration.
- If applicable, stimulate cells with ligands or inhibitors for the desired time at 37°C.
- Wash cells with an appropriate buffer (e.g., PBS).
- 2. Proximity Probe Incubation:
- Resuspend cells in the probe incubation buffer.
- Add the cocktail of oligonucleotide-conjugated antibodies for all protein targets to be analyzed. The final concentration of each probe needs to be optimized (a starting point could



be 1-5 μ g/mL for antibodies).

- Incubate for 2 hours at 4°C with gentle agitation.
- Wash the cells twice with wash buffer to remove unbound probes.
- 3. Fixation and Permeabilization:
- Fix the cells using a suitable fixation buffer (e.g., 4% paraformaldehyde) for 30 minutes at room temperature.
- Wash the cells with PBS.
- Permeabilize the cells using a permeabilization buffer for 10 minutes at room temperature.
- Wash the cells with PBS.
- 4. Branched DNA Signal Amplification:

This part of the protocol is based on the use of a commercial bDNA amplification kit. Follow the manufacturer's instructions carefully.

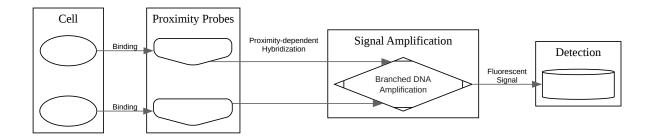
- Target Probe Hybridization: Resuspend the cells in the target probe hybridization buffer containing the specific pre-amplification (PreAmp) probes that recognize the proximal oligonucleotides. For multiplexing, a mixture of PreAmp probes corresponding to each protein pair is used. Incubate for 1.5 hours at 40°C.
- Wash the cells twice with wash buffer.
- Amplifier Hybridization: Resuspend the cells in the amplifier hybridization buffer containing the amplification (Amp) molecules. Incubate for 1.5 hours at 40°C.
- · Wash the cells twice with wash buffer.
- Label Probe Hybridization: Resuspend the cells in the label probe hybridization buffer containing the fluorescently labeled probes. For multiplexing, use spectrally distinct fluorophores for each protein pair. Incubate for 1 hour at 40°C.



- Wash the cells twice with wash buffer.
- 5. Flow Cytometry Analysis:
- Resuspend the cells in a suitable buffer for flow cytometry analysis.
- Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophores.
- For each event, collect forward scatter (FSC), side scatter (SSC), and fluorescence intensity data for all channels.
- 6. Data Analysis:
- Gate on single cells using FSC and SSC parameters.
- For each fluorescent channel, determine the positive and negative populations based on control samples (e.g., cells stained with only one probe of a pair, or unstained cells).
- Quantify the percentage of positive cells and the median fluorescence intensity (MFI) for each protein-protein interaction.

Visualizations

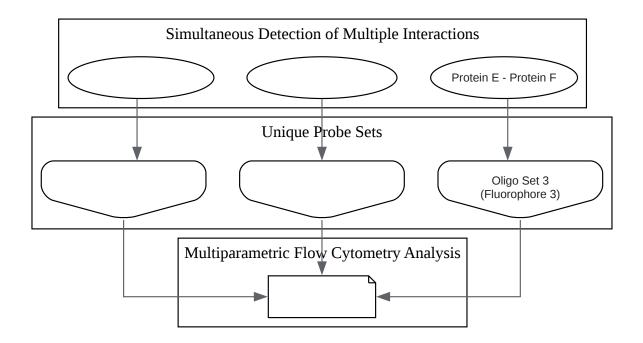
Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.



Click to download full resolution via product page



Caption: General workflow of the branched proximity hybridization assay.



Click to download full resolution via product page

Caption: Logical relationship in a multiplexed **bPHA** experiment.

Caption: B-Cell Receptor (BCR) signaling pathway, a target for **bPHA** analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A New Method to Study Heterodimerization of Membrane Proteins and Its Application to Fibroblast Growth Factor Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched Proximity Hybridization Assay for the Quantification of Nanoscale Protein-Protein Proximity - PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. A new branched proximity hybridization assay for the quantification of nanoscale protein—protein proximity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Multiplexed Branched Proximity Hybridization Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204783#multiplexing-capabilities-of-branched-proximity-hybridization-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com